molecular formula C27H29N3O4 B5103590 2-(4-Methoxybenzamido)-N-[3-methyl-1-(3-methylanilino)-1-oxobutan-2-yl]benzamide CAS No. 345237-94-7

2-(4-Methoxybenzamido)-N-[3-methyl-1-(3-methylanilino)-1-oxobutan-2-yl]benzamide

Cat. No.: B5103590
CAS No.: 345237-94-7
M. Wt: 459.5 g/mol
InChI Key: HZVKNFHODOHOEN-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzamido)-N-[3-methyl-1-(3-methylanilino)-1-oxobutan-2-yl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by its complex structure, which includes multiple functional groups such as methoxy, amido, and anilino groups

Properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(3-methylanilino)-1-oxobutan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O4/c1-17(2)24(27(33)28-20-9-7-8-18(3)16-20)30-26(32)22-10-5-6-11-23(22)29-25(31)19-12-14-21(34-4)15-13-19/h5-17,24H,1-4H3,(H,28,33)(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVKNFHODOHOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(C(C)C)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386640
Record name 2-(4-Methoxybenzamido)-N-[3-methyl-1-(3-methylanilino)-1-oxobutan-2-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345237-94-7
Record name 2-(4-Methoxybenzamido)-N-[3-methyl-1-(3-methylanilino)-1-oxobutan-2-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzamido)-N-[3-methyl-1-(3-methylanilino)-1-oxobutan-2-yl]benzamide typically involves multiple steps. One common method involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 3-methyl-1-(3-methylanilino)-1-oxobutan-2-amine under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzamido)-N-[3-methyl-1-(3-methylanilino)-1-oxobutan-2-yl]benzamide can undergo various chemical reactions including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amido group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxybenzamido derivatives, while reduction of the amido group can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with a similar structural framework exhibit significant anticancer properties. For instance, derivatives of benzamide have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

  • Case Study : A study published in Cancer Research demonstrated that benzamide derivatives could effectively inhibit the activity of histone deacetylases (HDACs), leading to apoptosis in cancer cells. The compound's structural similarities suggest it may possess analogous anticancer effects.

Anti-inflammatory Effects

The anti-inflammatory properties of benzamide derivatives have been widely documented. The methoxy group present in the structure may enhance the anti-inflammatory activity by modulating immune responses.

  • Case Study : In a clinical trial reported in Journal of Medicinal Chemistry, a related compound showed promise in reducing inflammation markers in patients with rheumatoid arthritis, indicating potential therapeutic applications for similar compounds.

Enzyme Inhibition

This compound may serve as an inhibitor for various enzymes, particularly those involved in metabolic pathways. Its design allows for interaction with enzyme active sites, potentially leading to therapeutic effects.

  • Case Study : A patent filed for similar benzamide compounds highlighted their use as inhibitors of specific proteases involved in disease progression, suggesting that 2-(4-Methoxybenzamido)-N-[3-methyl-1-(3-methylanilino)-1-oxobutan-2-yl]benzamide could be explored for similar applications.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzamido)-N-[3-methyl-1-(3-methylanilino)-1-oxobutan-2-yl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzamide: A simpler analog with similar functional groups.

    Ilaprazole: A compound with a similar methoxy group but different overall structure and applications.

Uniqueness

2-(4-Methoxybenzamido)-N-[3-methyl-1-(3-methylanilino)-1-oxobutan-2-yl]benzamide is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.

Biological Activity

The compound 2-(4-Methoxybenzamido)-N-[3-methyl-1-(3-methylanilino)-1-oxobutan-2-yl]benzamide is a member of the benzamide class of compounds, which have been studied for their diverse biological activities, particularly in the fields of oncology and virology. This article aims to synthesize current research findings regarding the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H24N2O3C_{20}H_{24}N_{2}O_{3} with a molecular weight of approximately 336.42 g/mol . The structure features a methoxy group, an amide linkage, and a complex side chain that may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Antiviral Activity : Some benzamide derivatives have shown effectiveness against viral infections by enhancing intracellular levels of antiviral proteins.
  • Anticancer Properties : Many benzamide derivatives are investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Replication : Similar compounds have been shown to inhibit the replication of viruses such as HBV by increasing levels of APOBEC3G, a cellular protein that restricts viral replication.
  • Cytotoxic Effects on Cancer Cells : Research has demonstrated that related benzamide derivatives can induce cell cycle arrest and apoptosis in cancer cells through various pathways, including mitochondrial disruption and activation of caspases.

Table of Biological Activities

Activity TypeRelated CompoundsMechanismReference
AntiviralIMB-0523Increases intracellular A3G levels
AnticancerCompound 1Induces G2/M phase arrest
CytotoxicityBenzamide DerivativesInduces apoptosis via caspase activation

Case Study 1: Antiviral Activity

A study evaluated the antiviral effects of a related compound, IMB-0523, against Hepatitis B virus (HBV). The compound demonstrated significant inhibition (IC50 = 1.99 µM) against HBV replication in HepG2.2.15 cells. The mechanism was linked to the upregulation of intracellular A3G levels, indicating potential for further development as an anti-HBV agent.

Case Study 2: Anticancer Properties

In another study focusing on methyl N-[5-(3'-iodobenzoyl)-1H-benzimidazol-2-yl]carbamates (similar structure), researchers found that these compounds exhibited potent cytotoxicity in neuroblastoma and glioblastoma cell lines. The lethal concentrations (LC50) were significantly lower than those of existing therapies, highlighting their potential as novel anticancer agents.

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